5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid

Description

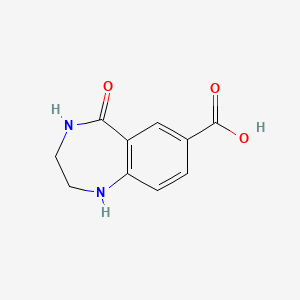

5-Oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid is a heterocyclic compound featuring a benzodiazepine core fused with a benzene ring. The seven-membered diazepine ring is partially saturated (tetrahydro), with a ketone group at position 5 and a carboxylic acid substituent at position 7 (Figure 1). This structure confers unique physicochemical properties, including polarity due to the carboxylic acid group and conformational flexibility influenced by the puckered diazepine ring .

Properties

IUPAC Name |

5-oxo-1,2,3,4-tetrahydro-1,4-benzodiazepine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-7-5-6(10(14)15)1-2-8(7)11-3-4-12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYGMNSTESNJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Condensation and Ring Formation

Early synthetic routes relied on condensation reactions between anthranilic acid derivatives and cyclic ketones or amines. For instance, reacting methyl anthranilate with γ-keto esters in acidic conditions (e.g., HCl in ethanol) facilitates imine formation, followed by intramolecular cyclization to yield the benzodiazepine core. This method, however, often requires harsh conditions and yields moderate results (40–60%) due to competing side reactions.

Acid/Base-Catalyzed Cyclization

Cyclization of linear precursors, such as N-protected aminoalkylbenzamides, is accelerated using Lewis acids (e.g., SnCl₂) or Brønsted acids (e.g., H₂SO₄). A notable example involves treating 2-nitrobenzamide derivatives with tin(II) chloride in n-butanol under reflux, which reduces nitro groups while promoting cyclization to form the 1,4-benzodiazepin-5-one scaffold. Yields improve to 70–85% when using stoichiometric catalysts, though purification via column chromatography is often necessary.

Multicomponent Ugi Reactions

Ugi-4CR and Ugi-6C-4CR Strategies

Modern approaches leverage multicomponent Ugi reactions to assemble the benzodiazepine backbone in a single step. For example, combining anthranilic acid derivatives, arylglyoxals, amines, and isocyanides in methanol at room temperature produces Ugi adducts that spontaneously cyclize into 1,4-benzodiazepin-5-ones. This Ugi-6C-4CR method achieves yields of 65–90% while introducing four points of diversity (Table 1).

Table 1: Representative Ugi Reaction Conditions and Yields

| Starting Materials | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Anthranilic acid, arylglyoxal, amine, isocyanide | Methanol | 25°C | 24 | 85 |

| 2-Nitrobenzoic acid, glyoxal, benzylamine | DCM | 40°C | 48 | 72 |

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. Heating Ugi adducts at 100°C for 30 minutes in methanol achieves complete cyclization, compared to 24 hours under conventional conditions. This method is particularly effective for electron-deficient substrates, improving yields by 10–15%.

Deprotection and Cyclization Strategies

Boc Deprotection and Intramolecular Condensation

A Ugi/de-Boc/cyclization (UDC) strategy enables modular synthesis. For example, Ugi products derived from Boc-glycinal undergo acidolytic deprotection (10% trifluoroacetic acid in dichloroethane) at 40°C, followed by spontaneous cyclization to form the diazepine ring. This method achieves >90% purity without chromatography.

Potassium Salt Formation for Purification

Industrial-scale processes often convert carboxylic acid intermediates into potassium salts for crystallization. Treating the ester precursor with potassium tert-butoxide in acetone at −5°C to 35°C yields the potassium salt, which is isolated via filtration with >99% purity.

Industrial-Scale Synthesis

Continuous Flow Reactors

Patent literature describes continuous flow systems for large-scale production. Reacting 3-nitro phthalic acid with ethylenediamine in a tubular reactor at 120°C under pressure achieves 95% conversion, followed by in-line hydrogenation to reduce nitro groups. This approach minimizes intermediate isolation and enhances throughput.

Solvent and Catalyst Optimization

Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization kinetics, while heterogeneous catalysts (e.g., zeolites) enable recyclability. A patented method using cesium carbonate in tetrahydrofuran achieves 88% yield with catalyst recovery rates exceeding 90%.

Recent Advances and Methodological Innovations

Photocatalytic Cyclization

Emerging techniques employ visible-light photocatalysis to initiate radical cyclization. Irridiating α-ketoamide derivatives with Ru(bpy)₃Cl₂ under blue LED light forms the benzodiazepine ring in 4 hours with 78% yield, bypassing traditional acid/base requirements.

Enzymatic Resolution for Enantiopure Products

Lipase-mediated kinetic resolution of racemic intermediates provides enantiomerically pure (>99% ee) benzodiazepines. Using Candida antarctica lipase B in tert-butyl methyl ether, researchers achieved 45% yield of the (R)-enantiomer, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzodiazepine Family

7-Chloro-5-(o-Chlorophenyl)-1,3-Dihydro-2H-1,4-Benzodiazepin-2-One

- Key Features : Chlorine substituents at positions 7 and 5 (ortho-chlorophenyl group) and a ketone at position 2.

- The chloro substituents may increase lipophilicity and metabolic stability compared to the target compound .

N,4-Dimethyl-N-(1-Methyl-1H-Indol-2-Ylmethyl)-3-Oxo-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepine-7-Carboxamide

- Key Features : A carboxamide group at position 7 and a methyl-substituted indole side chain.

- Comparison : The carboxamide group replaces the carboxylic acid, reducing acidity and improving oral bioavailability. The bulky indole side chain may enhance target selectivity, as seen in related enzyme inhibitors .

- Pharmacological Relevance : This compound exemplifies modifications aimed at optimizing pharmacokinetics while retaining the benzodiazepine core’s conformational flexibility.

Heterocyclic Derivatives with Functional Group Similarities

5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-7-Carboxylic Acid

- Key Features : Replacement of one nitrogen in the diazepine ring with oxygen, forming a benzoxazepine core.

- The carboxylic acid group at position 7 remains a key polar moiety .

Thieno-Benzo-Thiazine Derivatives (e.g., 5,9-Dioxo-3,4,5,9-Tetrahydro-2H-Thieno[2′,3′:4,5]Benzo[1,2-b][1,4]Thiazine-7-Carboxylic Acid 1,1-Dioxide)

- Key Features: A sulfur-containing thieno-thiazine ring system with a carboxylic acid group.

- Comparison: The fused thiophene and thiazine rings introduce additional rigidity and electronic effects distinct from the benzodiazepine core.

Physicochemical and Functional Group Analysis

Impact of Substituents on Properties

Conformational Flexibility and Hydrogen Bonding

- The tetrahydro-benzodiazepine core allows for puckering conformations, quantified using Cremer-Pople coordinates . The carboxylic acid group participates in intermolecular hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

5-Oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (CAS Number: 2639449-95-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 198.20 g/mol. The structure features a benzodiazepine core which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative properties. The specific pathways and targets involved in its action are still under investigation but are critical for understanding its therapeutic potential.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Anxiolytic Effects : The compound has been studied for its potential to reduce anxiety by modulating neurotransmitter systems.

- Sedative Properties : Similar to other benzodiazepines, it may promote sedation and sleep induction.

- Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior in models | |

| Sedative | Induced sleep in rodent models | |

| Neuroprotective | Protection against oxidative stress |

Detailed Research Findings

A study published in Nature explored the interactions of benzodiazepine derivatives with GABA receptors and highlighted the role of structural modifications in enhancing biological activity. The findings indicated that specific substitutions on the benzodiazepine core could significantly influence anxiolytic potency and receptor affinity .

Another research effort focused on the synthesis and evaluation of various derivatives of 5-oxo-2,3,4,5-tetrahydro-1H-benzodiazepines. These derivatives were assessed for their effectiveness in treating anxiety disorders and showed promising results in enhancing GABAergic transmission.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Controlled conditions (e.g., inert atmosphere, precise temperature) are critical to minimize side reactions. For example, benzoxazepine analogs require sequential steps such as amide coupling followed by cyclization under acidic or basic conditions . Analytical validation via HPLC and NMR ensures purity and structural integrity at each stage .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For benzodiazepine derivatives, key structural features like the lactam ring and carboxylic acid group are confirmed via characteristic NMR shifts (e.g., carbonyl carbons at ~170 ppm) and fragmentation patterns in MS . X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. Mass balance calculations and forced degradation products are analyzed via LC-MS .

Advanced Research Questions

Q. How do substituents on the benzodiazepine core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic modifications (e.g., halogenation, alkylation) at positions 3, 5, and 6. For example, trifluoromethyl groups enhance metabolic stability, while allyl substituents may modulate enzyme binding . Computational docking (e.g., AutoDock Vina) predicts interactions with targets like GABA receptors .

Q. What mechanistic insights explain contradictions in reaction yields during synthesis?

- Methodological Answer : Yield disparities often arise from competing pathways. Kinetic studies (e.g., monitoring intermediates via in-situ IR) and solvent polarity adjustments can suppress side reactions. For instance, polar aprotic solvents like DMF favor cyclization over hydrolysis in benzodiazepine derivatives . Contradictions in literature may reflect unoptimized stoichiometry or catalytic systems .

Q. How can enzyme inhibition assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer : Use fluorogenic substrates or radiolabeled ligands in competitive binding assays (e.g., for GABA_A receptors). IC50 values are determined via dose-response curves, while SPR (Surface Plasmon Resonance) quantifies binding kinetics. Cross-validation with knockout models or siRNA silencing confirms target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.